molecular formula C17H17N5O4S2 B1227893 N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide

Cat. No. B1227893
M. Wt: 419.5 g/mol
InChI Key: ITWOKBFSQVWDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide is a sulfonamide.

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Antimicrobial Evaluation : Novel heterocyclic compounds incorporating the sulfamoyl moiety have been synthesized, demonstrating promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

  • Isoxazole-Based Heterocycles : Similar work focused on isoxazole-based heterocycles, which also showed significant antimicrobial properties (Darwish et al., 2014).

Synthesis of Novel Derivatives

  • Novel Isoxazolines and Isoxazoles : Research has been conducted on the synthesis of novel isoxazolines and isoxazoles, showcasing the versatility of the compound in creating diverse chemical structures (Rahmouni et al., 2014).

Structure-Activity Relationships

  • Selective Endothelin A Antagonist : A study explored the structure-metabolism relationships to identify analogues with improved pharmacokinetic properties for potential therapeutic use (Humphreys et al., 2003).

  • Antibacterial Activity of New Derivatives : Research into novel pyrazole derivatives highlighted the antibacterial potential of compounds synthesized using this chemical structure (Mohammed & Zimam, 2021).

  • Novel Antitumor Activities : A study synthesized various derivatives to evaluate their antitumor activity, showing promising results in comparison to existing treatments (Alqasoumi et al., 2009).

  • Anti-amoebic Agent : An analysis of the electronic structure and molecular docking of a related compound was conducted to explore its anti-amoebic potential (Shukla & Yadava, 2020).

Fluorescence Binding Studies

  • Interactions with Bovine Serum Albumin : Studies into the interactions of derivatives with bovine serum albumin via fluorescence and UV–vis spectral studies have been conducted (Meng et al., 2012).

Synthesis of Novel Compounds

  • Novel Heterocyclic Compounds : Research involved the synthesis of novel heterocyclic compounds having a sulfamido moiety, with evaluated antibacterial and antifungal activities (Nunna et al., 2014).

  • Isoxazole Anti-tumor Compounds : A study on the synthesis of novel isoxazole compounds revealed their potential anti-tumor activities (Hao-fei, 2011).

Impurity Analysis in Pharmaceuticals

  • Identification of Impurities : Analysis of an impurity in the antibacterial drug sulfamethizole was performed, showcasing the compound's relevance in pharmaceutical quality control (Talagadadeevi et al., 2012).

Herbicide Design

  • Herbicide Inhibitors : A study on pyrimidinylthiobenzoates, targeting acetohydroxyacid synthase in herbicides, integrated various techniques including molecular docking and density functional theory calculation (He et al., 2007).

properties

Product Name

N-[4-[(3,4-dimethyl-5-isoxazolyl)sulfamoyl]phenyl]-2-(2-pyrimidinylthio)acetamide

Molecular Formula

C17H17N5O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-pyrimidin-2-ylsulfanylacetamide

InChI

InChI=1S/C17H17N5O4S2/c1-11-12(2)21-26-16(11)22-28(24,25)14-6-4-13(5-7-14)20-15(23)10-27-17-18-8-3-9-19-17/h3-9,22H,10H2,1-2H3,(H,20,23)

InChI Key

ITWOKBFSQVWDTA-UHFFFAOYSA-N

SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC=CC=N3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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